5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole
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Overview
Description
5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(chloromethyl)cyclopropane with thioamide derivatives in the presence of a base, such as sodium hydride, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the thiazole ring.
Major Products Formed
Scientific Research Applications
5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The cyclopropyl and thiazole moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole
- 5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-oxazole
- 5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-imidazole
Uniqueness
5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is unique due to the presence of both a cyclopropyl group and a thiazole ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry.
Biological Activity
5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is a heterocyclic compound characterized by its thiazole ring, which includes sulfur and nitrogen atoms. This compound's structure suggests potential biological activities, particularly in pharmacology. Thiazole derivatives are widely recognized for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article focuses on the biological activity of this compound, drawing from various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN1S1, with a molecular weight of approximately 201.72 g/mol. The presence of the chloromethyl and cyclopropyl groups enhances its chemical reactivity and potential biological activity.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. For instance, a study evaluated various thiazole compounds against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain thiazole derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli at concentrations ranging from 25 to 200 μg/mL . While specific data for this compound is limited, its structural similarity to known active thiazoles suggests potential antimicrobial efficacy.
Anticancer Activity
Thiazoles are also noted for their anticancer properties. A review highlighted that thiazole derivatives have shown effectiveness against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation . For example, some derivatives demonstrated cytotoxicity against human breast adenocarcinoma (MCF-7) cells with IC50 values in the micromolar range . Although direct studies on this compound are scarce, the compound's structural features may allow it to exhibit similar anticancer activities.
Study on Thiazole Derivatives
A relevant study synthesized and evaluated a series of thiazole derivatives for their biological activities. Among them, specific compounds showed promising results against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest . The findings underscore the potential of thiazole-based compounds in drug discovery.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazoles has provided insights into how modifications can enhance biological activity. For instance, the introduction of specific substituents at various positions on the thiazole ring can significantly impact its potency against microbial and cancerous cells . This knowledge can guide future investigations into this compound to optimize its therapeutic potential.
Data Tables
Properties
Molecular Formula |
C8H10ClNS |
---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
5-[[1-(chloromethyl)cyclopropyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H10ClNS/c9-5-8(1-2-8)3-7-4-10-6-11-7/h4,6H,1-3,5H2 |
InChI Key |
GPUCYUYFYCXSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CN=CS2)CCl |
Origin of Product |
United States |
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